molecular formula C16H19NO4 B7817914 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid

6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B7817914
M. Wt: 289.33 g/mol
InChI Key: YONHTWHYPRRKLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid involves several steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the formation of the spirocyclic structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and modifications.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amine group, which can then participate in various biochemical pathways. The spirocyclic structure provides stability and unique reactivity to the compound .

Comparison with Similar Compounds

Similar compounds to 6-{[(Benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid include:

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(19)12-6-16(7-12)8-13(9-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONHTWHYPRRKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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